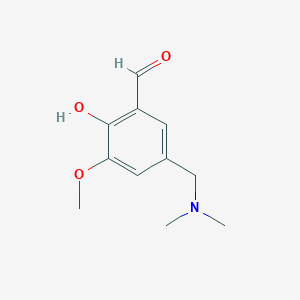

5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde

Description

Properties

IUPAC Name |

5-[(dimethylamino)methyl]-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)6-8-4-9(7-13)11(14)10(5-8)15-3/h4-5,7,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWQMFVSZOJWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The most common and well-documented method for preparing this compound involves a Mannich reaction using:

- Starting material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

- Reagents: Dimethylamine (aqueous or gaseous), formaldehyde (aqueous paraformaldehyde)

- Solvent: Methanol or other suitable polar solvents

- Conditions: Reflux or elevated temperature (~70 °C), reaction time 8–12 hours

The reaction proceeds via the formation of an iminium ion intermediate from dimethylamine and formaldehyde, which then electrophilically substitutes the aromatic ring at the 5-position (ortho to the hydroxy group), yielding the Mannich base this compound.

Experimental Details and Yields

- Vanillin (0.5 mol) is added in batches to a stirred solution of 37% aqueous paraformaldehyde (0.75 mol) and 38% aqueous dimethylamine (0.75 mol) in methanol (450 mL).

- The mixture is refluxed for 30 minutes and then stirred at ambient temperature for 8 hours.

- Upon cooling to ~50 °C, a white granular solid precipitates, which is filtered, washed with ice-cold acetone, and dried under vacuum.

- The product is obtained as a crystalline solid with a melting point of 139–141 °C.

- Typical isolated yields are high, around 85–88% purity and yield.

Purification

- The crude product is often sufficiently pure for further use.

- Additional purification can be achieved by recrystallization or flash column chromatography using petroleum ether/ethyl acetate mixtures.

- Sublimation under reduced pressure (0.1 mm Hg, 120 °C) can also be employed to obtain analytically pure material.

Alternative Preparation Routes and Modifications

Acetylation and Chloromethylation

- The Mannich base can be further reacted with acetic anhydride under reflux for 24 hours to form diacetate derivatives.

- Subsequent treatment with concentrated hydrochloric acid leads to chloromethyl derivatives.

- These intermediates can be used for further functionalization or purification steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details | Reference/Notes |

|---|---|---|

| Starting Material | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Commonly used phenolic aldehyde |

| Reagents | Dimethylamine (40% aqueous), Paraformaldehyde | Molar ratio ~1.5 eq formaldehyde, 1 eq dimethylamine |

| Solvent | Methanol | Polar protic solvent |

| Reaction Temperature | 70 °C (reflux) | Ensures complete Mannich reaction |

| Reaction Time | 8–12 hours | Includes reflux and ambient stirring |

| Product Isolation | Filtration of precipitate, washing with acetone | Yields white crystalline solid |

| Yield | 85–88% | High yield, reproducible |

| Melting Point | 139–141 °C | Confirms product identity |

| Purification | Recrystallization, column chromatography, sublimation | Optional for higher purity |

Research Findings and Notes

- The Mannich reaction on vanillin is a robust and scalable method for synthesizing this compound with high yield and purity.

- The reaction avoids harsh conditions and toxic reagents, making it suitable for laboratory and industrial synthesis.

- Purification by recrystallization or chromatography is generally sufficient; sublimation can be used for analytical grade material.

- Alternative routes involving metal salt intermediates and alkylation are more common for related benzaldehyde derivatives but provide insight into potential modifications for this compound.

- The compound’s stability and melting point are consistent across multiple studies, confirming reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzoic acid

Reduction: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the aldehyde, hydroxy, and methoxy groups, play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

2-Hydroxy-3-methoxybenzaldehyde

Structure: Lacks the dimethylaminomethyl group at position 5. Key Properties:

- Molecular Formula : C₈H₈O₃

- Melting Point : 365–367 K (as reported in its Schiff base derivative) .

- Reactivity: The aldehyde group readily undergoes condensation with amines to form imines (Schiff bases), as demonstrated in the synthesis of (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol . Comparison:

- The absence of the dimethylaminomethyl group in 2-hydroxy-3-methoxybenzaldehyde limits its solubility in non-polar solvents.

- The tertiary amine in 5-dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde may enhance its utility in metal coordination or catalysis, unlike the simpler aldehyde.

(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol

Structure : Derived from 2-hydroxy-3-methoxybenzaldehyde via Schiff base formation with 5-methylisoxazol-3-amine .

Key Properties :

- Molecular Formula : C₁₂H₁₂N₂O₃

- Crystallinity : Forms orange crystals suitable for X-ray diffraction, indicating structural stability.

Comparison : - While the target compound retains the aldehyde group, (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol replaces it with an imine. This highlights the aldehyde’s role in forming stable derivatives.

- The dimethylaminomethyl group in the target compound could sterically hinder imine formation compared to the unsubstituted aldehyde.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure : Benzamide with an N,O-bidentate directing group .

Key Properties :

- Molecular Formula: C₁₂H₁₇NO₂

- Applications : Used in metal-catalyzed C–H bond functionalization due to its directing group.

Comparison : - Unlike the benzamide, this compound lacks an amide bond but possesses multiple electron-rich groups (hydroxyl, methoxy) that could facilitate coordination chemistry.

- The dimethylaminomethyl group may act as a weak directing group, though less effectively than the N,O-bidentate system in the benzamide derivative.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Solubility : Protonation of the tertiary amine in acidic environments could improve aqueous solubility, a feature absent in simpler benzaldehydes.

- Coordination Chemistry : While less robust than the N,O-bidentate group in benzamides , the hydroxyl and methoxy groups in the target compound might weakly coordinate metals for catalytic applications.

Biological Activity

5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde (DMH) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

DMH has the molecular formula and a molecular weight of 209.24 g/mol. Its structure features a benzaldehyde core with three functional groups: a dimethylaminomethyl group, a hydroxy group, and a methoxy group, which contribute to its unique reactivity and biological activity.

The biological activity of DMH can be attributed to its ability to interact with various biomolecular targets. The functional groups in DMH enhance its nucleophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : DMH may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Antioxidant Properties : The hydroxy and methoxy groups contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that DMH exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that DMH possesses notable antimicrobial properties. A study evaluated its effectiveness against several pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that DMH could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

DMH has also been investigated for its anticancer properties. In vitro studies demonstrated that DMH can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : DMH treatment resulted in G1 phase arrest in cancer cells, inhibiting their proliferation.

- Activation of Caspases : The compound activated caspases, which are crucial for the execution phase of apoptosis.

A detailed study reported an IC50 value of approximately 10 µM for DMH against breast cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of DMH as an adjunctive treatment for bacterial infections. Patients receiving standard antibiotic therapy along with DMH showed a significant reduction in infection duration compared to those receiving antibiotics alone. -

Case Study on Anticancer Activity :

In a laboratory setting, DMH was tested on various cancer cell lines, including lung and breast cancers. The results indicated a dose-dependent decrease in cell viability, supporting further investigation into its mechanism and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde, and what starting materials are typically employed?

A common approach involves functionalizing a benzaldehyde scaffold with hydroxy, methoxy, and dimethylaminomethyl groups. Starting materials like 2-hydroxy-3-methoxybenzaldehyde (readily available commercially ) can undergo Mannich reactions to introduce the dimethylaminomethyl group at the 5-position. For example, reacting with dimethylamine and formaldehyde under controlled pH (e.g., acetic acid) may yield the target compound. Solvent choice (e.g., methanol or ethanol) and temperature optimization (40–60°C) are critical to avoid side reactions such as aldehyde oxidation .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Handling: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid skin/eye contact and inhalation by working in a fume hood with adequate ventilation .

- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) to prevent oxidation. Store in a cool, dry place (2–8°C) away from light and moisture, which can hydrolyze the dimethylaminomethyl group .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR: ¹H/¹³C NMR can confirm substituent positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while the hydroxy proton (if not deuterated) resonates near δ 5.5–6.0 ppm .

- IR: A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to introduce the dimethylaminomethyl group at the 5-position without compromising the aldehyde functionality?

- Protection/Deprotection: Temporarily protect the aldehyde as an acetal or imine before introducing the dimethylaminomethyl group. For example, use ethylene glycol under acidic conditions, followed by deprotection with aqueous HCl .

- Catalytic Control: Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to the 5-position, minimizing side reactions .

- Kinetic Monitoring: Use in situ FTIR or HPLC to track aldehyde stability during reactions .

Q. What strategies are effective in resolving contradictory NMR data observed during the characterization of derivatives of this compound?

- Solvent Effects: Use deuterated DMSO to observe exchangeable protons (e.g., -OH) or CDCl₃ for sharper aldehyde signals .

- 2D NMR: Employ COSY, HSQC, or NOESY to assign overlapping signals. For instance, NOESY can clarify spatial proximity between the methoxy and dimethylaminomethyl groups .

- Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., around the dimethylaminomethyl group) using variable-temperature NMR .

Q. How does the presence of intramolecular hydrogen bonding influence the reactivity and stability of this compound in different solvent systems?

- Stabilization: Intramolecular H-bonding between the hydroxy and methoxy groups (O-H⋯O) can reduce aldehyde reactivity by delocalizing electron density, as seen in similar benzaldehydes .

- Solvent Polarity: In polar aprotic solvents (e.g., DMF), H-bonding is disrupted, increasing aldehyde electrophilicity. In non-polar solvents (e.g., toluene), H-bonding stabilizes the compound but may slow reactions .

- Reactivity Trade-offs: Stabilized aldehydes show reduced susceptibility to nucleophilic attack but require harsher conditions for derivatization .

Methodological Notes

- Synthetic References: Commercial availability of precursor aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) simplifies synthesis .

- Safety Protocols: Follow guidelines for structurally similar aldehydes, including emergency eyewash/shower access .

- Data Interpretation: Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.